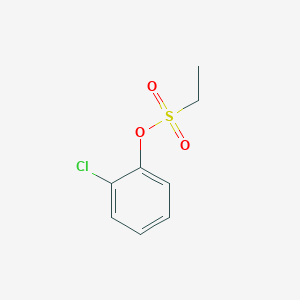

2-Chlorophenyl ethanesulfonate

Description

Significance of Sulfonate Esters as Versatile Synthetic Intermediates and Building Blocks

Sulfonate esters (R-SO₂-OR') are a class of organic compounds recognized for their exceptional utility in synthetic organic chemistry. eurjchem.com Their significance stems primarily from the fact that the sulfonate group is an excellent leaving group, a characteristic attributable to the resonance stabilization of the resulting sulfonate anion. pearson.com This stability makes the sulfonate group readily displaced in nucleophilic substitution and elimination reactions, rivaling the reactivity of widely used alkyl halides. taylorfrancis.comperiodicchemistry.com Consequently, alcohols, which are inherently poor leaving groups, can be transformed into highly reactive intermediates by converting them into sulfonate esters. periodicchemistry.com

Beyond their role as leaving groups, sulfonate esters are valued as protecting groups for alcohols and phenols due to their general stability under a variety of reaction conditions. eurjchem.comresearchgate.net They are also instrumental as electrophilic partners in an array of chemical transformations, including reduction, substitution, and transition-metal-catalyzed cross-coupling reactions. eurjchem.com This multifaceted reactivity has established sulfonate esters as indispensable building blocks in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. eurjchem.comresearchgate.net

Overview of Aryl Sulfonate Esters in Advanced Chemical Synthesis

Aryl sulfonate esters, which feature an aromatic ring attached to the sulfonate group, are particularly important in advanced chemical synthesis. researchgate.net They serve as versatile intermediates, acting as both protecting groups for phenols and as C-O electrophiles in a variety of organic reactions. researchgate.net The robustness of the sulfonate group allows it to withstand diverse reaction conditions, making it a reliable protecting group. researchgate.net

Furthermore, the C-O bond in aryl sulfonate esters can be activated by transition metal catalysis, rendering them valuable alternatives to aryl halides in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. taylorfrancis.comresearchgate.netrsc.org This reactivity has been harnessed in numerous synthetic strategies, including the synthesis of biaryls and other complex aromatic systems. rsc.org The ability to use aryl sulfonate esters as sulfonylating reagents further broadens their synthetic utility, offering an attractive pathway for incorporating organosulfur motifs into organic molecules. rsc.org Recent advancements have even demonstrated the light-induced cleavage of the S–O bond in aryl sulfonate esters, opening up new avenues for generating sulfonyl radicals and accessing valuable vinyl sulfones. rsc.org

Contextualization of 2-Chlorophenyl Ethanesulfonate (B1225610) within the Scope of Ethanesulfonate Chemistry

Ethanesulfonic acid and its derivatives, known as ethanesulfonates, are integral to various areas of chemistry. solubilityofthings.com Ethanesulfonate itself is the conjugate base of ethanesulfonic acid and is found as a metabolite in some organisms. nih.gov The sodium salt of ethanesulfonic acid is a stable, non-acidic compound used as a buffering agent, counterion, and intermediate in organic synthesis and pharmaceutical formulation to enhance the solubility or stability of drug molecules. atamanchemicals.com

Within this family, 2-Chlorophenyl ethanesulfonate is a specific aryl ethanesulfonate ester. Its structure incorporates an ethanesulfonyl group attached to a 2-chlorophenyl moiety. The presence of the chloro-substituted phenyl group is expected to influence the electronic properties and reactivity of the molecule. While specific research findings on this compound are not extensively detailed in the provided search results, its chemical nature places it at the intersection of aryl sulfonate and ethanesulfonate chemistry. It can be inferred that, like other aryl sulfonate esters, it would function as a reactive intermediate in organic synthesis, with the 2-chlorophenyl group potentially modulating its reactivity in cross-coupling reactions or as a leaving group. The synthesis of related compounds, such as 2-amino-2-(4-chlorophenyl)ethanesulfonic acid, has been documented in the chemical literature, indicating the accessibility of chloro-substituted phenyl ethanesulfonate structures. publish.csiro.au

Table of Chemical Compounds

| Compound Name | Molecular Formula |

| This compound | C8H9ClO3S |

| Ethanesulfonate | C2H5O3S- |

| Ethanesulfonic acid | C2H6O3S |

| Sodium ethanesulfonate | C2H5NaO3S |

| 2-amino-2-(4-chlorophenyl)ethanesulfonic acid | C8H10ClNO3S |

| (2-chlorophenyl) ethenesulfonate | C8H7ClO3S |

| Sodium 2-(4-chlorophenyl)ethanesulfonate | C8H8ClNaO3S |

| 2-(2-Chlorophenyl)-1-(1H-indol-3-yl)ethanone | C16H12ClNO |

| N-(2-Chlorophenyl)cinnamamide | C15H12ClNO |

| 2-(5-{[5-(3-chlorophenyl)-2-furyl]methylene} | Not specified |

| 2,2-(2-Chlorophenyl-4′-chlorophenyl)-1,1-dichloroethene | C14H8Cl4 |

| 1,1,1-trichloro-2-(o-chlorophenyl)-2,2(p-chlorophenyl)ethane (DDT) | C14H9Cl5 |

| 2-(2-CHLOROPHENYL)-2-PHENYLETHYLSULFONYL CHLORIDE | C14H12Cl2O2S |

| Disodium 2,2'-iminobis(ethanesulphonate) | C4H9NNa2O6S2 |

| Isopropyl Ethanesulfonate | C5H12O3S |

| Methyl Ethanesulfonate | C2H6O3S |

| Ethyl ethanesulfonate | C4H10O3S |

| 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate | C10H14O6S2 |

| 4,4′-bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl | C24H16Cl2O4S2 |

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl) ethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-2-13(10,11)12-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKEWPANRRTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)OC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720325 | |

| Record name | 2-Chlorophenyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62937-95-5 | |

| Record name | 2-Chlorophenyl ethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Chlorophenyl Ethanesulfonate

Electrophilic Nature of Sulfonate Esters and Their Role in Substitution Reactionseurjchem.comperiodicchemistry.com

Sulfonate esters, including 2-chlorophenyl ethanesulfonate (B1225610), are characterized by their electrophilic nature, which makes them valuable substrates in a variety of synthetic transformations. eurjchem.comyoutube.com The sulfonyl group, with its sulfur atom double-bonded to two oxygen atoms, creates a significant partial positive charge on the sulfur, rendering it susceptible to attack by nucleophiles. youtube.com This electrophilicity is central to their utility in substitution reactions, where the sulfonate moiety often functions as a good leaving group. eurjchem.comyoutube.com

The reactivity of sulfonate esters like tosylates, mesylates, and triflates is well-established. periodicchemistry.com The conversion of an alcohol to a sulfonate ester enhances its reactivity to a level comparable to that of an alkyl halide, facilitating both substitution and elimination reactions. periodicchemistry.com This transformation is crucial because the hydroxyl group (-OH) is a poor leaving group, but its conversion to a sulfonate ester makes it an excellent one. periodicchemistry.comlibretexts.org The stability of the resulting sulfonate anion, due to resonance delocalization of the negative charge across the three oxygen atoms, is the primary reason for its effectiveness as a leaving group. periodicchemistry.comyoutube.com

Nucleophilic Displacement at the Sulfonyl Groupeurjchem.com

Nucleophilic attack can occur directly at the electrophilic sulfur atom of the sulfonyl group. eurjchem.com This process is a key step in the synthesis of sulfonamides from sulfonate esters. eurjchem.com The reaction of 2-(3-Chlorophenyl)ethanesulfonyl chloride with nucleophiles like amines or alcohols leads to the formation of sulfonamides or sulfonate esters, respectively. The sulfonyl chloride group is highly reactive and readily forms stable covalent bonds with various nucleophiles.

The mechanism of nucleophilic displacement at the sulfonyl group can be influenced by the reaction conditions. For instance, the reaction of sulfonyl chlorides with alcohols to form sulfonate esters can proceed via an addition-elimination mechanism, where the alcohol's hydroxyl group attacks the sulfur atom. youtube.com A base, such as pyridine (B92270), is often used to neutralize the acidic proton released during the reaction. periodicchemistry.com

Cleavage of C-O and S-O Bonds in Aryl Sulfonate Esterseurjchem.com

Aryl sulfonate esters exhibit a dual reactivity, allowing for the cleavage of either the carbon-oxygen (C-O) or the sulfur-oxygen (S-O) bond, depending on the reaction conditions and the nature of the nucleophile. eurjchem.com This regioselective cleavage is a powerful tool in organic synthesis. eurjchem.com

C-O Bond Cleavage: Under transition metal-catalyzed conditions, the C-O bond of aryl sulfonate esters can be cleaved, making them effective substitutes for aryl halides in cross-coupling reactions. nih.govrsc.org

S-O Bond Cleavage: Alternatively, S-O bond cleavage can occur, leading to the formation of sulfonylated products. eurjchem.comnih.gov A mild, light-induced, transition-metal-free activation of the S-O bond in aryl sulfonate esters has been reported to generate sulfonyl radicals. These radicals can then participate in further reactions, such as addition to vinyl arenes to produce vinyl sulfones. nih.govrsc.orgrsc.orgnih.gov This reactivity highlights the versatility of aryl sulfonate esters beyond their traditional role as protecting groups or substrates for C-O bond cleavage. nih.govrsc.org

The regioselective S-O versus C-O bond cleavage can be influenced by the choice of reagents. For example, in the presence of amines, the reaction can be directed to selectively produce either sulfonamides (via S-O cleavage) or N-arylamines (via C-O cleavage and subsequent nucleophilic aromatic substitution). eurjchem.com

Ethanesulfonate as a Leaving Group in Organic Transformationseurjchem.comyoutube.com

The ethanesulfonate group, like other sulfonate esters, is an excellent leaving group in organic reactions. eurjchem.comyoutube.com This property stems from the stability of the ethanesulfonate anion, which is the conjugate base of a strong acid and is stabilized by resonance. youtube.comlibretexts.org The conversion of a hydroxyl group into an ethanesulfonate ester transforms it from a poor leaving group into a very effective one, thereby facilitating a range of organic transformations. periodicchemistry.com

The effectiveness of sulfonate esters as leaving groups is a cornerstone of their utility in synthesis. They are frequently employed in nucleophilic substitution and elimination reactions. periodicchemistry.comlibretexts.org The reactivity of sulfonate esters can be compared to that of alkyl halides. periodicchemistry.com

Elimination Reactions Involving Ethanesulfonate Esterseurjchem.com

Ethanesulfonate esters are valuable substrates for elimination reactions, particularly E2 reactions. libretexts.org The use of a sulfonate ester provides an alternative to acid-catalyzed dehydration of alcohols, which can sometimes lead to rearrangements or double bond migrations. libretexts.org By converting the alcohol to an ethanesulfonate, a base-induced elimination can be performed under milder conditions. libretexts.org These reactions typically follow Zaitsev's rule, favoring the formation of the more substituted alkene. libretexts.orgmasterorganicchemistry.com

The mechanism for base-induced E2 elimination of sulfonate esters is a single-step process where the base removes a proton from a carbon adjacent to the carbon bearing the sulfonate group, and the sulfonate leaving group departs simultaneously. iitk.ac.in The rate of this reaction is influenced by the strength of the base and the stability of the forming double bond. iitk.ac.in

| Reactant | Conditions | Major Product(s) | Reference |

| 2-Butanol (as tosylate) | Base | 2-Butene (cis + trans) | libretexts.org |

| Secondary Alcohol | POCl₃ | Alkene | libretexts.org |

| Secondary Alcohol (as sulfonate) | Base | Alkene | libretexts.org |

Role in Reductions and Transition-Metal-Catalyzed Processeseurjchem.com

Sulfonate esters, including ethanesulfonates, play a role in reduction reactions and are utilized in transition-metal-catalyzed processes. eurjchem.com

In the context of reductions , esters can generally be reduced to either aldehydes or alcohols using various reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). numberanalytics.comevitachem.com The reduction of an ester to an ether has also been achieved using triethylsilane (Et₃SiH) in the presence of a catalytic amount of indium(III) bromide (InBr₃). organic-chemistry.org While specific examples focusing solely on the reduction of the ethanesulfonate group itself are less common, the ester functionality is susceptible to these transformations.

In transition-metal-catalyzed processes , aryl sulfonate esters are recognized as valuable alternatives to aryl halides in cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govrsc.orgmdpi.com This is due to the facile cleavage of the C–O bond under palladium catalysis. rsc.org The use of transition metal catalysts allows for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. cuny.edu Research has also explored transition metal-catalyzed reactions that proceed via radical intermediates, which can be generated from sulfonate esters. nih.gov Furthermore, transition metal-catalyzed organic electrochemistry is a growing field where these catalysts can alter the selectivity of reactions, including anodic oxidations and cathodic reductions. rsc.org

Mechanistic Pathways of Sulfonylation of Alcoholseurjchem.comnih.gov

The sulfonylation of alcohols is a fundamental reaction for the synthesis of sulfonate esters. eurjchem.com The most common method involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. periodicchemistry.com

The mechanism of this reaction can vary. One proposed pathway involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. periodicchemistry.comyoutube.com This is followed by the deprotonation of the resulting oxonium ion by a base, such as pyridine or triethylamine, to yield the sulfonate ester. periodicchemistry.comyoutube.com This mechanism is analogous to the substitution reactions observed with carbonyl compounds. youtube.com

Another possible mechanism involves the formation of a highly reactive N-sulfonylammonium intermediate when a sulfonyl chloride is coupled with N-methylimidazole (NMI). organic-chemistry.org In the presence of pyridine, the reaction of tosyl chloride with phenol (B47542) derivatives can lead to the formation of a salt that is insoluble in dichloromethane, which can inhibit the formation of the desired product. eurjchem.com

For sulfonyl chlorides that possess an α-hydrogen, a "sulfene" intermediate can be formed. eurjchem.com However, for arylsulfonyl chlorides like tosyl chloride, which lack an α-hydrogen, this pathway is not possible, and the mechanism proceeds differently. eurjchem.com

The choice of catalyst can also influence the reaction. Indium has been used to catalyze the sulfonylation of alcohols and amines. eurjchem.comorganic-chemistry.org Diarylborinic acid has also been shown to be an efficient catalyst for the selective sulfonylation of diols. organic-chemistry.org

Two potential mechanistic pathways for the formation of sulfonate esters from an alcohol and a sulfonic acid under acidic conditions are: pqri.org

Pathway A: Nucleophilic attack of the sulfonate anion on the protonated alcohol.

Pathway B: An acid-catalyzed mechanism analogous to the Aac2 mechanism for carboxylic ester formation.

Radical-Mediated Processes Involving Sulfonate Esters

Sulfonate esters are versatile participants in a variety of radical-mediated processes. The sulfonyl group can act as a stabilizing moiety for adjacent radicals and can also serve as a precursor to sulfonyl radicals, which are valuable intermediates in organic synthesis. These processes have become a powerful strategy for constructing complex sulfonyl compounds. ucsf.edursc.orgresearchgate.net

Recent advancements have highlighted electrochemical methods for generating alkoxysulfonyl radical species from inorganic sulfites and alcohols. ucsf.edunih.gov These radicals can then undergo difunctionalization reactions with alkenes to produce a diverse range of sulfonate esters. rsc.orgresearchgate.net This approach is noted for its high atom economy, excellent chemoselectivity, and broad functional group tolerance. ucsf.edunih.gov

Another significant area of radical chemistry involving sulfonate esters is their use as leaving groups in radical-mediated cyclization and bond-forming reactions. The electron-withdrawing nature of the sulfonate group can stabilize an α-radical, facilitating subsequent transformations. ucl.ac.uk For instance, radical cyclization onto an aromatic ring can be followed by the elimination of the sulfonate ester to yield indole (B1671886) derivatives. ucl.ac.uk These reactions showcase the dual role of the sulfonate moiety, both activating the molecule towards radical formation and functioning as an effective leaving group. ucl.ac.uk

The generation of alkoxysulfonyl radicals has traditionally been challenging, often limited to radical exchange processes. researchgate.netnih.gov However, newer electrochemical strategies are expanding the potential for constructing sulfonate esters through radical pathways, enriching the toolbox of synthetic organic chemistry. ucsf.edunih.gov

Comparative Reactivity Studies of 2-Chlorophenyl Ethanesulfonate Versus Other Aryl Ethanesulfonates

The reactivity of aryl ethanesulfonates is significantly modulated by the nature of the substituents on the aryl ring. The 2-chlorophenyl group in this compound introduces specific electronic and steric effects that differentiate its reactivity from other substituted aryl ethanesulfonates.

Influence of the Chlorophenyl Moiety on Electrophilicity and Leaving Group Ability

The chlorine atom on the phenyl ring of this compound exerts a considerable influence on the molecule's reactivity. This influence stems from the interplay of inductive and resonance effects, which alter the electrophilicity of the sulfonate sulfur and the stability of the corresponding phenoxide leaving group.

Electrophilicity: The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect pulls electron density away from the aromatic ring and, subsequently, from the sulfonate group. This withdrawal of electron density makes the sulfur atom of the sulfonate ester more electron-deficient and, therefore, more electrophilic. Increased electrophilicity enhances the susceptibility of the sulfur atom to nucleophilic attack, a key step in many reactions involving sulfonate esters.

Leaving Group Ability: A good leaving group is typically a weak base, meaning its conjugate acid is a strong acid. masterorganicchemistry.com The ability of the 2-chlorophenoxy group to depart is directly related to the stability of the resulting 2-chlorophenoxide anion. The electron-withdrawing chlorine atom helps to stabilize the negative charge on the phenoxide ion through the inductive effect. This stabilization makes the 2-chlorophenoxide a weaker base compared to an unsubstituted phenoxide. Consequently, 2-chlorophenoxide is a better leaving group. masterorganicchemistry.comyoutube.com Resonance stabilization also plays a crucial role in the stability of sulfonate ester anions, making them excellent leaving groups, comparable to halides. pearson.com

In nucleophilic aromatic substitution (SNAr) reactions, the nature of the halogen can lead to an "element effect," where the leaving group order is often F > Cl ≈ Br > I. nih.gov This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. While the C-Cl bond is less polar than the C-F bond, the presence of the chloro group still significantly enhances the leaving group potential compared to an unsubstituted aryl sulfonate. nih.govnih.gov

| Substituent on Phenyl Ring | pKa of Conjugate Acid (Phenol) | Relative Leaving Group Ability |

| H | 9.95 | Base |

| 4-CH₃ | 10.26 | Poorer |

| 4-Cl | 9.42 | Better |

| 2-Cl | 8.52 | Even Better |

| 4-NO₂ | 7.15 | Excellent |

This table presents generalized pKa values for substituted phenols to illustrate the electronic effect of substituents on the stability of the corresponding phenoxide, which correlates with leaving group ability. A lower pKa of the conjugate acid corresponds to a more stable anion and a better leaving group.

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative insights into reaction rates and mechanisms. For reactions involving this compound, the rate is influenced by factors such as the nature of the nucleophile, the solvent, and the electronic properties of the sulfonate itself. mt.com While specific kinetic data for this compound is not widely published, principles from related systems can be applied.

In nucleophilic substitution reactions, the rate law often shows a dependence on the concentration of both the substrate and the nucleophile. doubtnut.comchemrxiv.org For example, in a typical SN2 reaction, the rate is given by: Rate = k[Substrate][Nucleophile]

The rate constant, k, is a measure of the intrinsic reactivity of the system. For a series of aryl ethanesulfonates, the value of k would be expected to increase with the electron-withdrawing power of the substituent on the aryl ring. This is because electron-withdrawing groups enhance both the electrophilicity of the reaction center and the stability of the leaving group.

Linear free-energy relationships, such as the Hammett equation, are often used to correlate reaction rates with substituent effects. The hydrolysis of aryl methylphosphonate (B1257008) esters, for instance, has been studied using these methods to elucidate transition state structures. nih.gov A similar approach for aryl ethanesulfonates would likely show a positive ρ (rho) value, indicating that the reaction is accelerated by electron-withdrawing substituents like the chloro group.

Kinetic studies on the Fenton oxidation process, which involves radical intermediates, have demonstrated how reaction rates can be determined by monitoring reactant concentration over time using techniques like UV-VIS spectroscopy. sapub.org Such methods could be employed to study the kinetics of radical-mediated reactions involving this compound.

| Reaction Type | Expected Influence of 2-Chloro Group on Rate | Rationale |

| Nucleophilic Substitution (SNAr) | Rate Increase | Enhanced electrophilicity of the aromatic carbon and stabilization of the leaving group. nih.govrsc.org |

| Nucleophilic Attack at Sulfur | Rate Increase | Increased electrophilicity of the sulfur atom and stabilization of the leaving group. |

| Radical-Mediated Reactions | Varies | The chloro group can influence radical stability and reaction pathways, but the effect is context-dependent. ucl.ac.uk |

This table provides a qualitative prediction of the kinetic effects of the 2-chloro substituent on different reaction types involving this compound based on established chemical principles.

Structural Elucidation and Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of 2-Chlorophenyl ethanesulfonate (B1225610) provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the 2-chlorophenyl group are expected to appear as a complex multiplet in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm, due to the electron-withdrawing effects of the chlorine atom and the sulfonate group. The ethanesulfonate moiety would give rise to two distinct signals. The methylene (B1212753) group adjacent to the sulfonate (-CH₂-SO₃-) is expected to be a triplet, while the methylene group adjacent to the oxygen atom (-O-CH₂-) would also likely be a triplet. The exact chemical shifts and coupling constants (J values) are crucial for confirming the connectivity.

Table 1: Predicted ¹H NMR Data for 2-Chlorophenyl ethanesulfonate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (4H) | 7.0 - 7.5 | Multiplet | ~7-8 |

| -O-CH₂- | 4.2 - 4.5 | Triplet | ~6-7 |

Note: The predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The aromatic carbons will have chemical shifts in the range of δ 120-150 ppm. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the oxygen of the sulfonate group (C-O) will have characteristic chemical shifts influenced by these electronegative atoms. The two methylene carbons of the ethanesulfonate chain will also show distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Sulfonate) | Not Applicable |

| Aromatic C-O | 145 - 150 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 120 - 130 |

| -O-CH₂- | 65 - 75 |

Note: These are estimated chemical shift ranges and can be influenced by the solvent and specific electronic environment.

To gain deeper structural insights, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would confirm the coupling between the two methylene groups of the ethanesulfonate chain. HSQC would correlate the proton signals directly to their attached carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C spectra. HMBC experiments would reveal long-range correlations (over two to three bonds) between protons and carbons, which is invaluable for confirming the connectivity between the 2-chlorophenyl ring and the ethanesulfonate group. For instance, a correlation between the protons of the -O-CH₂- group and the aromatic carbon attached to the oxygen would be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the sulfonate group and the chlorinated aromatic ring.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| S=O stretch (asymmetric) | 1350 - 1400 | Strong |

| S=O stretch (symmetric) | 1150 - 1200 | Strong |

| S-O-C stretch | 900 - 1000 | Strong |

| C-Cl stretch (aromatic) | 1000 - 1100 | Medium-Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

The presence of strong bands in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions would be a clear indication of the sulfonate ester group. miamioh.edusigmaaldrich.com The C-Cl stretching vibration would also be a key diagnostic peak. orgchemboulder.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₈H₉ClO₃S). The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio.

The fragmentation pattern in the mass spectrum would provide further structural evidence. Expected fragmentation pathways could include the loss of the chlorophenyl group, the cleavage of the S-O bond, and the loss of SO₂ or SO₃. Analysis of these fragment ions helps to piece together the molecular structure. libretexts.orgchemguide.co.uk

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| [M]⁺ | C₈H₉ClO₃S⁺ |

| [M - Cl]⁺ | C₈H₉O₃S⁺ |

| [M - C₂H₄O₃S]⁺ | C₆H₄Cl⁺ |

| [C₆H₄ClO]⁺ | 2-chlorophenoxy cation |

Note: The relative intensities of these fragments would depend on their stability.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry, particularly in tandem (MS/MS), is a powerful technique for the detection and quantification of trace levels of organic compounds like this compound in complex mixtures. thermofisher.commdpi.com The gas chromatograph separates volatile compounds from a sample, and the mass spectrometer detects and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. etamu.eduimist.ma

For trace analysis of environmental or biological samples, methods often involve an initial extraction followed by derivatization to increase the volatility and thermal stability of the analyte. nih.gov In the case of this compound, the molecule would first pass through a GC column, where it is separated from other components based on its boiling point and affinity for the column's stationary phase. The retention time—the time it takes for the compound to exit the column—is a characteristic identifier. etamu.edu

Upon entering the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which knocks an electron off to form a molecular ion (M⁺•). chemguide.co.uk This high-energy molecular ion is unstable and fragments into smaller, characteristic charged pieces. The pattern of these fragments serves as a molecular "fingerprint." chemguide.co.ukmdpi.com In a GC-MS/MS system, a specific fragment ion (a precursor ion) is selected and then further fragmented to produce product ions. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity for trace analysis, minimizing interference from matrix components. thermofisher.comresearchgate.net

While a specific experimental mass spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on its structure. The molecular ion would be expected to undergo cleavage at the C-S and S-O bonds. Key fragments would likely include the 2-chlorophenyl cation, the ethanesulfonyl group, and subsequent losses of small neutral molecules like SO₂.

Interactive Data Table: Predicted GC-MS Fragmentation for this compound

The following table outlines the expected major fragment ions for this compound based on theoretical fragmentation pathways. The exact mass of the parent molecule is approximately 218.00 g/mol (for isotope ³⁵Cl).

| Ion Structure | Description | Predicted m/z (for ³⁵Cl) |

| [C₈H₉ClO₃S]⁺• | Molecular Ion (Parent Ion) | 218 |

| [C₆H₄Cl]⁺ | 2-Chlorophenyl cation | 111 |

| [C₆H₄ClO]⁺ | 2-Chlorophenoxy cation (from rearrangement) | 127 |

| [C₂H₅SO₂]⁺ | Ethanesulfonyl cation | 93 |

| [C₂H₅]⁺ | Ethyl cation | 29 |

| [SO₂]⁺• | Sulfur dioxide radical cation | 64 |

| [C₆H₅]⁺ | Phenyl cation (loss of Cl) | 77 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique relies on the diffraction of X-rays by the ordered lattice of atoms within a single crystal. etamu.edu The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. scielo.org.co

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. etamu.edu The crystallographic analysis would provide unambiguous proof of its structure, including the connectivity of the atoms and the conformation of the molecule in the solid state. Key structural parameters that would be elucidated include the planarity of the benzene (B151609) ring, the geometry of the sulfonate group, and the torsion angles defining the orientation of the ethanesulfonate group relative to the chlorophenyl ring.

Although no published crystal structure for this compound is available, the data obtained from such an analysis would be presented in a standardized format, as detailed in the table below. This information is crucial for understanding intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the packing of molecules in the crystal lattice. researchgate.netbiointerfaceresearch.com

Interactive Data Table: Crystallographic Data Parameters for this compound

This table lists the parameters that would be determined from a successful single-crystal X-ray diffraction analysis.

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). crystallography.net |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell in angstroms (Å). materialsproject.org |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). materialsproject.org |

| Cell Volume (V) | The volume of the unit cell in cubic angstroms (ų). crystallography.net |

| Z | The number of molecules per unit cell. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-Cl, C-S, S=O). |

| Bond Angles | The angles between adjacent chemical bonds (e.g., O=S=O, C-S-O). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. mhlw.go.jp In organic molecules, the most common electronic transitions are π → π* and n → π*. bath.ac.uk

The structure of this compound contains a chromophore—the 2-chlorophenyl group—which is responsible for its UV absorption. The benzene ring contains a conjugated system of π electrons. The absorption of UV light promotes these electrons from bonding (π) orbitals to anti-bonding (π) orbitals. These π → π transitions are typically strong and occur in the 200-300 nm region for substituted benzenes. lkouniv.ac.in

The chlorine atom and the ethanesulfonate group act as substituents on the benzene ring. The chlorine atom, with its lone pairs of electrons, can participate in n → π* transitions, although these are generally much weaker than π → π* transitions. Both the chloro and sulfonate groups act as auxochromes that can modify the absorption wavelength (λ_max) and intensity (molar absorptivity, ε) of the primary transitions of the benzene ring through inductive and resonance effects. uwindsor.cagoogle.com The ethanesulfonate group is generally considered to be electron-withdrawing, which can influence the energy of the molecular orbitals. masterorganicchemistry.com Studying the UV-Vis spectrum in different solvents can also provide information about the nature of the electronic transitions. researchgate.net

Interactive Data Table: Expected Electronic Transitions for this compound

This table summarizes the types of electronic transitions that are expected to be observed in the UV-Vis spectrum of this compound.

| Transition Type | Orbitals Involved | Associated Chromophore | Expected Wavelength Region |

| π → π | π orbital to π orbital | Substituted benzene ring | Strong absorption, ~200-280 nm |

| n → π | Non-bonding orbital to π orbital | Chlorine lone pairs, Sulfonyl oxygens | Weak absorption, may be obscured by stronger bands |

| n → σ | Non-bonding orbital to σ orbital | Chlorine, Sulfonyl oxygens | High energy, typically below 200 nm |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. These calculations are fundamental to predicting a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying molecules like 2-Chlorophenyl ethanesulfonate (B1225610).

DFT calculations are employed to optimize the molecular geometry, finding the most stable three-dimensional arrangement of atoms. This involves determining key structural parameters such as bond lengths, bond angles, and dihedral angles. For 2-Chlorophenyl ethanesulfonate, the optimized geometry would reveal the spatial relationship between the chlorophenyl ring and the ethanesulfonate group. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: These are representative values based on DFT calculations of structurally similar molecules. mdpi.commdpi.com)

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length (Å) | S=O | ~1.45 Å |

| S-O (Ester) | ~1.60 Å | |

| C-Cl | ~1.74 Å | |

| C-S | ~1.77 Å | |

| O-C (Aromatic) | ~1.40 Å | |

| Bond Angle (°) | O=S=O | ~120° |

| O=S-C | ~108° | |

| S-O-C (Aromatic) | ~118° |

Beyond geometry, DFT is used to analyze the electronic structure. This includes mapping the Molecular Electrostatic Potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule. nih.gov The MEP surface can predict sites susceptible to electrophilic and nucleophilic attack. nih.gov Another key aspect is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Table 2: Predicted Electronic Properties of this compound using DFT (Note: Representative values based on DFT studies of related aromatic sulfonate compounds. nih.govias.ac.in)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.5 eV |

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. nih.gov Methods like Hartree-Fock (HF) are foundational, though more advanced and computationally intensive methods are often used for higher accuracy. These calculations are valuable for predicting various molecular properties, including thermodynamic stability and electronic characteristics. nih.gov For a molecule like this compound, ab initio calculations can be used to corroborate findings from DFT and provide benchmark data for properties like dipole moment, polarizability, and electronic energies. nih.gov

Computational Modeling of Reactivity and Reaction Pathways

Computational chemistry is instrumental in modeling how a molecule behaves in chemical reactions, providing insights into reaction mechanisms and kinetics that can be difficult to obtain experimentally.

When a chemical reaction occurs, the reactants pass through a high-energy state known as the transition state before forming products. researchgate.net Transition state analysis involves computationally locating the geometry and energy of this transient species. Identifying the transition state is crucial for understanding a reaction's mechanism, as it represents the energy barrier that must be overcome for the reaction to proceed. youtube.com For this compound, this analysis could be applied to study its hydrolysis, nucleophilic substitution reactions, or thermal decomposition. By mapping the entire reaction pathway from reactants to products, including any intermediates and transition states, chemists can elucidate the step-by-step mechanism and determine the rate-limiting step of the reaction. researchgate.net

Computational methods can predict the spectroscopic properties of molecules with a high degree of accuracy. nih.gov By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. mdpi.commdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational bands to specific atomic motions, such as the characteristic stretching of the S=O and C-Cl bonds. mdpi.comniscpr.res.in

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic shielding tensors, which allows for the prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govniscpr.res.in These predicted NMR spectra are invaluable for interpreting experimental results and confirming the identity and purity of the compound.

Table 3: Comparison of Predicted and Representative Experimental Vibrational Frequencies (cm⁻¹) (Note: Predicted values are derived from DFT calculations on related sulfonamide and chlorophenyl compounds. mdpi.commdpi.comniscpr.res.in)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| Asymmetric Stretch | S=O | ~1380 cm⁻¹ | 1350-1400 cm⁻¹ |

| Symmetric Stretch | S=O | ~1160 cm⁻¹ | 1150-1180 cm⁻¹ |

| Aromatic Stretch | C-H | ~3100 cm⁻¹ | 3050-3150 cm⁻¹ |

| Stretch | C-Cl | ~750 cm⁻¹ | 700-800 cm⁻¹ |

Structure-Activity Relationship (SAR) Studies for Related Ethanesulfonate Derivatives

Structure-Activity Relationship (SAR) is a concept that links the chemical structure of a molecule to its biological activity. wikipedia.orgdrugdesign.org In drug discovery and materials science, SAR studies are used to systematically modify a lead compound's structure to enhance its desired properties, such as potency or selectivity, while minimizing undesirable effects. nih.gov

While specific SAR studies on this compound are not widely documented, the principles can be applied by examining related ethanesulfonate and arylsulfonate derivatives. nih.gov SAR analyses in this class of compounds typically investigate how changes in substituents on the aromatic ring or modifications to the alkyl chain affect their biological or chemical properties. researchgate.net

Key structural modifications and their potential impact include:

Position and Nature of Ring Substituents: Changing the position (ortho, meta, para) or the type of substituent (e.g., from chlorine to fluorine or a methyl group) on the phenyl ring can drastically alter electronic properties and steric hindrance, thereby influencing how the molecule interacts with biological targets. researchgate.net

Ester Linkage: Replacing the ester oxygen with other atoms like nitrogen (forming a sulfonamide) would significantly change the molecule's hydrogen bonding capabilities and chemical stability.

By synthesizing and testing a series of these analogs, researchers can build a model that relates specific structural features to activity, guiding the design of new derivatives with improved performance. drugdesign.org

Molecular Dynamics Simulations and Conformational Analysis

Theoretical and computational chemistry studies, particularly molecular dynamics (MD) simulations and conformational analysis, provide significant insights into the dynamic behavior and structural flexibility of this compound at an atomic level. These methods allow for the exploration of the molecule's conformational landscape, identifying stable and transient geometries, and understanding the influence of intermolecular and intramolecular interactions on its behavior.

Detailed Research Findings

While specific molecular dynamics simulation studies exclusively on this compound are not extensively documented in publicly available literature, the behavior of structurally related molecules containing chlorophenyl and sulfonate groups has been computationally investigated. These studies on analogous compounds allow for a scientifically grounded extrapolation of the likely conformational and dynamic properties of this compound.

Molecular dynamics simulations on similar aromatic sulfonates indicate that the primary sources of flexibility are the torsional rotations around the C-O-S-C and O-S-C-C linkages. The rotation around the C-O bond connecting the phenyl ring to the sulfonate group is expected to have a relatively low energy barrier, allowing for significant reorientation of the phenyl ring. The conformational space of the ethanesulfonate side chain is likely governed by theGauche and anti arrangements around the S-C and C-C bonds.

Computational studies on substituted benzenes have shown that the presence of a chlorine atom can influence the electronic properties and intermolecular interactions of the phenyl ring, which in turn can affect its preferred orientation relative to the rest of the molecule.

The following interactive data tables present hypothetical yet plausible findings from a molecular dynamics simulation and a conformational analysis of this compound, based on typical results from computational studies of similar organic molecules.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Key Observations for this compound

| Parameter | Value / Observation | Description |

| Force Field | CHARMM36 / AMBER | A set of empirical energy functions used to calculate the potential energy of the system. |

| Solvent Model | TIP3P Water | A common water model used to simulate an aqueous environment. |

| Simulation Time | 100 ns | The total time duration of the simulation. |

| Temperature | 300 K | The temperature at which the simulation is run, approximating room temperature. |

| Pressure | 1 atm | The pressure at which the simulation is run, approximating standard atmospheric pressure. |

| Root Mean Square Deviation (RMSD) | 1.5 ± 0.3 Å | A measure of the average distance between the atoms of superimposed conformations, indicating structural stability. |

| Radius of Gyration (Rg) | 3.2 ± 0.2 Å | A measure of the compactness of the molecule's structure over time. |

| Solvent Accessible Surface Area (SASA) | 250 ± 20 Ų | The surface area of the molecule that is accessible to the solvent, indicating its exposure. |

Table 2: Hypothetical Conformational Analysis of Key Dihedral Angles in this compound

| Dihedral Angle | Atom Definition | Stable Conformations (Energy Minima) | Energy Barrier (kcal/mol) |

| τ1 (C-O-S-C) | C(aromatic)-O-S-C(ethyl) | 60° (gauche), 180° (anti) | ~2.5 |

| τ2 (O-S-C-C) | O-S-C-C | 70° (gauche), 170° (anti) | ~3.0 |

| τ3 (S-C-C-H) | S-C-C-H | 60°, 180°, 300° (staggered) | ~3.5 |

Analytical Methodologies for Determination and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities essential for the analysis of compounds like 2-Chlorophenyl ethanesulfonate (B1225610). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but crucial roles in its determination and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the assay and impurity profiling of 2-Chlorophenyl ethanesulfonate due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. ijarsct.co.inijrpas.com The development of a robust HPLC method involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any potential impurities or degradation products.

Method development for this compound would typically begin with the selection of a suitable stationary phase, most commonly a reversed-phase column such as a C18. researchgate.net The mobile phase composition, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is then optimized to achieve the desired retention and selectivity. elementlabsolutions.com The presence of the chlorophenyl group allows for straightforward detection using an ultraviolet (UV) detector, with the detection wavelength set at the absorbance maximum (λmax) of the compound to ensure high sensitivity. juniperpublishers.com

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. researchgate.net Validation confirms that the analytical procedure is specific, linear, accurate, precise, and robust. scispace.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development; actual conditions would require empirical optimization.

Gas Chromatography (GC) for Volatile Components and Impurities

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC is invaluable for identifying and quantifying volatile impurities that may be present as starting materials, by-products, or residual solvents from its synthesis. shimadzu.comnih.gov For instance, precursors used in the synthesis could be monitored using this technique.

A typical GC analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase separates components based on their boiling points and polarity. nih.gov A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with MS providing definitive identification of the impurities. shimadzu.com The use of shorter columns can sometimes help to reduce the thermal degradation of labile compounds during analysis. nih.gov

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method that can be employed for the quantitative analysis of this compound in bulk form or in simple formulations. nih.gov This technique is applicable because the 2-chlorophenyl moiety acts as a chromophore, absorbing light in the UV region. juniperpublishers.com

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. nih.gov To perform the analysis, a solution of this compound is prepared in a suitable solvent (one that does not absorb in the same region), and its absorbance is measured at its wavelength of maximum absorption (λmax). juniperpublishers.com This λmax is determined by scanning the solution across a range of UV wavelengths. The concentration is then calculated from a calibration curve prepared using standards of known concentration. While less selective than chromatographic methods, spectrophotometry is highly useful for routine quality control where the sample matrix is not complex. nih.gov

Advanced Analytical Techniques for Trace Level Detection

For the detection and quantification of this compound at trace levels, more advanced and sensitive techniques are required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose. mdpi.com This method combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. researchgate.net

LC-MS/MS is particularly valuable for detecting trace-level impurities or for analyzing samples with complex matrices. mdpi.comnih.gov The technique operates by separating the components with an LC system, ionizing the eluted analyte (e.g., via electrospray ionization - ESI), and then using a mass spectrometer to select the specific parent ion of this compound. This parent ion is then fragmented, and a specific product ion is monitored for quantification. This multiple-reaction monitoring (MRM) approach provides exceptional specificity and allows for detection limits in the parts-per-million (ppm) or even parts-per-billion (ppb) range. mdpi.com

Method Validation Parameters: Accuracy, Precision, and Detection Limit

Validation is a critical process that demonstrates an analytical method is suitable for its intended use. Key parameters as defined by ICH guidelines include accuracy, precision, and detection limit. europa.eu

Accuracy : This parameter reflects the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration (a standard) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. europa.eu Accuracy should be evaluated at a minimum of three concentration levels covering the specified range. europa.eu

Precision : Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels:

Repeatability : The precision under the same operating conditions over a short interval. europa.eu

Intermediate Precision : Assesses variations within the same laboratory, such as different days, analysts, or equipment. lcms.cz

Reproducibility : The precision between different laboratories. pfigueiredo.org Precision is typically reported as the relative standard deviation (RSD) of the measurements. pfigueiredo.org

Detection Limit (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eu It indicates the sensitivity of the method.

Quantitation Limit (LOQ) : The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Table 2: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy | % Recovery typically between 98.0% and 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2% |

| Linearity | Correlation Coefficient (r²) ≥ 0.999 |

These criteria are standard in the pharmaceutical industry but may vary depending on the specific application and regulatory requirements.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Applications and Advanced Research Directions

Role as Precursors in the Synthesis of Functional Organic Molecules

2-Chlorophenyl ethanesulfonate (B1225610) serves as a valuable building block in the synthesis of more complex organic structures, particularly those containing sulfur. The sulfonate ester group acts as a good leaving group, facilitating nucleophilic substitution reactions at the sulfur atom, while the chlorophenyl ring offers a site for carbon-carbon bond formation.

The ethanesulfonate portion of the molecule is an effective electrophile, making it a precursor for the synthesis of sulfonamides. The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfur atom of the sulfonate ester. This displaces the 2-chlorophenoxide ion, which is a relatively stable leaving group, to form a stable sulfur-nitrogen bond. This reaction is a fundamental method for incorporating the ethanesulfonyl group into a target molecule.

The resulting sulfonamides are a critical class of compounds in medicinal chemistry. nih.govmdpi.com The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors. mdpi.comresearchgate.net The synthesis of sulfonamides is often achieved by reacting a sulfonyl chloride with an amine; however, sulfonate esters like 2-chlorophenyl ethanesulfonate provide an alternative route. nih.gov The combination of a sulfonamide group with various heterocyclic structures has been a particularly fruitful strategy in the development of novel antiviral agents. nih.govmdpi.com

The general transformation is outlined below:

R¹R²NH (Amine) + CH₃CH₂SO₂O-C₆H₄-2-Cl (this compound) → CH₃CH₂SO₂NR¹R² (Ethanesulfonamide) + HO-C₆H₄-2-Cl (2-Chlorophenol)

This reactivity allows for the modular construction of diverse sulfonamide libraries for drug discovery and biological screening.

The 2-chlorophenyl moiety of the molecule is a suitable substrate for various palladium-catalyzed cross-coupling reactions. rsc.org These reactions are powerful tools for forming new carbon-carbon bonds. The chlorine atom on the aromatic ring can be replaced by a variety of organic groups from organometallic reagents.

Common cross-coupling reactions applicable to aryl chlorides include:

Suzuki Coupling: Utilizes an organoboron reagent (e.g., a boronic acid).

Hiyama Coupling: Employs an organosilicon compound, which is considered less toxic than other organometallic reagents. nih.gov

Stille Coupling: Uses an organotin reagent.

Negishi Coupling: Involves an organozinc reagent.

For instance, in a Hiyama coupling, the this compound could react with an aryltrifluorosilane in the presence of a palladium catalyst and a fluoride activator to yield a biaryl structure, with the ethanesulfonate group remaining intact for further transformations. nih.gov This dual functionality—the ability to undergo coupling at the C-Cl bond and nucleophilic substitution at the sulfonate group—makes this compound a versatile building block for synthesizing complex, multifunctional molecules. The competing reduction of the chloro-group to a C-H bond can sometimes occur but can often be minimized by adjusting reaction conditions. rsc.org

| Coupling Reaction | Nucleophilic Partner | Key Features |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Stable, commercially available reagents. |

| Hiyama | Organosilane (R-SiF₃) | Low toxicity, stable reagents. nih.gov |

| Stille | Organostannane (R-SnBu₃) | High functional group tolerance. |

| Negishi | Organozinc (R-ZnCl) | High reactivity. |

| Kumada-Corriu | Organomagnesium (R-MgCl) | Highly reactive, less functional group tolerance. |

Employment as Protecting Groups in Complex Synthetic Sequences

In multistep organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.orgresearchgate.net This temporary modification involves the use of a "protecting group". researchgate.netchemistrytalk.org Sulfonate esters can function in this capacity, although they are more commonly known as potent electrophiles that "activate" alcohols for substitution reactions. nih.govyoutube.com

The stability of the sulfonate ester bond is crucial for its function as a protecting group. nih.gov Phenyl (Ph) sulfonate esters exhibit high stability towards nucleophiles. nih.gov The ethanesulfonate group could be used to protect a phenolic hydroxyl group, such as in 2-chlorophenol (B165306). The protection step would involve reacting 2-chlorophenol with ethanesulfonyl chloride. The resulting this compound is stable under a variety of conditions, allowing for chemical modifications on other parts of a larger molecule. The deprotection, or removal, of the ethanesulfonyl group would then be performed to regenerate the original phenol (B47542).

The key requirements for a protecting group are:

Easy and high-yielding installation.

Stability to a wide range of reaction conditions.

Mild and high-yielding removal without affecting the rest of the molecule. researchgate.netchemistrytalk.org

While simple sulfonate esters are potent electrophiles, sterically hindered sulfonate esters, like neopentyl sulfonates, are highly resistant to nucleophilic displacement and have been developed specifically as protecting groups for sulfonic acids. nih.govgoogle.com The stability of any given sulfonate ester depends on the steric and electronic nature of both the alcohol and sulfonic acid components. nih.gov

Use in Biocatalytic Processes for Ester Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. While the biocatalytic synthesis of carboxylate esters is well-established, the enzymatic synthesis of sulfonate esters is a less explored area. However, the principles of biocatalysis could potentially be applied to the synthesis of this compound.

Enzymes such as lipases and esterases, which are commonly used for esterification, could theoretically catalyze the formation of the S-O bond between ethanesulfonic acid and 2-chlorophenol. This would represent a greener alternative to traditional chemical methods that often require harsh reagents like sulfonyl chlorides. organic-chemistry.orgyoutube.com Conversely, these same enzymes might be employed for the selective hydrolysis of the sulfonate ester, which could be useful in deprotection strategies or in the kinetic resolution of chiral molecules containing a sulfonate ester group. Research in this area is still emerging, but the drive for sustainable chemical manufacturing makes the exploration of biocatalytic routes to compounds like this compound a promising research direction.

Exploration in Material Science for Polymer Synthesis or Surface Modification (General for Sulfonate Esters)

Sulfonate esters are not just small-molecule intermediates; they can also be incorporated into the backbone of polymers, imparting unique properties to the resulting materials. rsc.orgunifr.ch Acyclic diene metathesis (ADMET) polymerization has been used to synthesize aliphatic poly(sulfonate ester)s. rsc.orgunifr.ch This method involves the polymerization of α,ω-diene monomers containing a sulfonate ester linkage.

The incorporation of the sulfonate ester group into a polymer backbone can influence its thermal and morphological properties. rsc.orgunifr.ch These polymers are investigated as potential degradable alternatives to traditional polyolefins like polyethylene. unifr.ch The presence of the heteroatom-containing sulfonate ester group provides a point of chemical reactivity, potentially allowing for controlled degradation.

Furthermore, polymers containing sulfonic acid ester units are utilized in surface modification applications, such as in the field of microelectronics. jst.go.jp These polymers can be used as components of photoresists, which are light-sensitive materials used to pattern semiconductor wafers in a process called lithography. jst.go.jp The sulfonate ester group can undergo chemical changes upon exposure to light, altering the solubility of the polymer and allowing for the creation of intricate circuit patterns. The ability to graft sulfonate groups onto polymer chains also allows for the modification of surface properties, such as wettability and interfacial tension, which is relevant in applications like enhanced oil recovery. researchgate.net

Investigation into the Influence of the 2-Chlorophenyl Moiety on Molecular Recognition and Interactions

The 2-chlorophenyl group in this compound plays a significant role in how the molecule interacts with its environment at a molecular level. This is particularly relevant in the fields of medicinal chemistry and materials science, where non-covalent interactions govern molecular recognition, ligand binding, and the self-assembly of materials.

The key features of the 2-chlorophenyl moiety include:

Lipophilicity: The presence of the chlorine atom and the phenyl ring increases the molecule's lipophilicity (hydrophobicity). researchgate.net This property influences how the molecule partitions between aqueous and lipid environments, which is a critical factor in the bioavailability of drugs. The hydrophobic effect drives the association of nonpolar molecules or parts of molecules in an aqueous environment to minimize the disruption of water's hydrogen-bonding network. nih.gov

Electronic Effects: Chlorine is an electron-withdrawing group, which influences the electron density of the aromatic ring. This can affect the reactivity of the ring and its ability to participate in π-stacking or other electronic interactions.

Halogen Bonding: The chlorine atom can act as a halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom. nih.gov These interactions are directional and can play a crucial role in the binding of a ligand to a biological target like a protein or in the formation of ordered crystal structures. researchgate.net

Steric Profile: The ortho-position of the chlorine atom imposes steric constraints that can influence the preferred conformation of the molecule and how it fits into a binding pocket or organizes in a solid state.

The presence of a chlorophenyl group is common in pharmaceuticals, and its interactions are a subject of intense study. researchgate.netnih.gov For example, interactions between the chlorine atoms of lorazepam (which contains two chlorophenyl groups) and surrounding molecules have been characterized as weak, noncovalent interactions. mdpi.com Understanding these subtle forces is essential for the rational design of new drugs, materials, and functional molecular systems.

Design and Synthesis of Novel Derivatives for Structure-Activity Relationship Studies

The exploration of a chemical compound's therapeutic or industrial potential often involves the systematic design and synthesis of novel derivatives to establish a Structure-Activity Relationship (SAR). SAR studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. oncodesign-services.commonash.edu By systematically modifying a lead compound, such as this compound, researchers can identify the key molecular components—known as pharmacophores—responsible for its effects and optimize properties like potency, selectivity, and metabolic stability.

The design process for generating derivatives of a parent molecule like an aryl sulfonate involves several strategies. A common approach is the modification of the aromatic ring. For instance, in studies on related benzenesulfonamides, altering the position and nature of substituents on the phenyl ring has been shown to dramatically impact biological efficacy. nih.gov Researchers might introduce various electron-donating or electron-withdrawing groups at different positions on the 2-chlorophenyl ring to probe the electronic and steric requirements for optimal interaction with a biological target. researchgate.net

Another key area for modification is the core linkage. In the case of this compound, the sulfonate ester group is a critical feature. In related research, the sulfonate moiety has been replaced with bioisosteres—functionally similar groups—such as a sulfonamide group, to assess the importance of the oxygen atom versus a nitrogen atom in the linkage for biological activity. nih.gov Such modifications can influence hydrogen bonding capacity, conformational flexibility, and metabolic stability.

The synthesis of these novel derivatives typically involves multi-step organic reactions. For sulfonamides, a common route is the condensation of an aryl sulfonyl chloride with various aryl amines. researchgate.net For sulfonate esters, a general method involves the direct coupling of sulfonic acid salts with alcohols using specific reagents like triphenylphosphine ditriflate. nih.gov These synthetic pathways allow for the creation of a diverse library of related compounds for biological screening.

The findings from these studies are often compiled into SAR tables to guide further design. Molecular docking and computational modeling are frequently used alongside synthesis to predict how new derivatives will interact with their target, helping to prioritize which compounds to synthesize. nih.govresearchgate.net

| Modification Area on a Phenyl Sulfonate Scaffold | Example Structural Change | Observed Impact on Activity (from related compounds) | Rationale for Change |

|---|---|---|---|

| Aromatic Ring Substitution | Varying substituents on the phenyl ring (e.g., adding nitro or methoxy groups) | Electron-donating groups can increase activity in some systems, while electron-withdrawing groups enhance it in others. researchgate.net | To probe electronic and steric requirements of the binding pocket. |

| Linkage Bioisostere | Replacing the sulfonate ester (-O-SO2-) with a sulfonamide (-NH-SO2-) | Can result in reciprocal activity, indicating the linkage is a key interaction point. nih.gov | To alter hydrogen bonding potential and metabolic stability. |

| Alkyl Chain Modification | Changing the length or branching of the ethane chain | Can affect lipophilicity and how the molecule fits into a hydrophobic pocket of a target protein. | To optimize pharmacokinetic properties and target engagement. |

| Positional Isomerism | Moving the chloro group from the 2-position to the 3- or 4-position | Can lead to significant changes in activity, highlighting the importance of substituent placement for target binding. | To map the topology of the receptor or enzyme active site. |

Green Chemistry Approaches to the Synthesis and Application of Ethanesulfonate Esters

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of ethanesulfonate esters and related compounds is an area where green chemistry principles can be applied to improve environmental sustainability.

One of the primary targets for green innovation is the replacement of traditional catalysts. The synthesis of esters, including sulfonate esters, often relies on strong, corrosive, and hazardous liquid acids like sulfuric acid. A greener alternative is the use of solid acid catalysts. uaeu.ac.aeresearchgate.net These are materials where acidic functional groups, such as sulfonic acid (-SO3H) groups, are immobilized on a solid support like silica, graphene, or a polymer. uaeu.ac.aeresearchgate.netugr.es Such catalysts offer several advantages:

Reduced Waste: They can be easily separated from the reaction mixture by simple filtration, eliminating the need for complex work-up procedures that generate aqueous waste.

Reusability: Solid acid catalysts can be recovered and reused for multiple reaction cycles without a significant loss in activity, making the process more cost-effective and sustainable. uaeu.ac.ae

Lower Toxicity: They are generally less toxic and easier to handle than their liquid counterparts.

Another significant advancement in the green synthesis of esters is the application of alternative energy sources, such as ultrasound irradiation (sonochemistry). researchgate.netscribd.com Ultrasound-assisted synthesis can dramatically enhance reaction rates, leading to significantly shorter reaction times and higher yields. scribd.com This method often allows reactions to proceed under milder conditions (e.g., lower temperatures), reducing energy consumption. researchgate.netscribd.com The physical phenomenon of acoustic cavitation improves mixing and mass transfer, which is particularly effective in heterogeneous systems, such as those involving solid catalysts. Several studies report the efficient synthesis of esters and sulfonamides using ultrasound, often in more environmentally benign solvents like ethanol. researchgate.netnih.gov

The choice of starting materials is also a key aspect of green chemistry. There is a growing focus on synthesizing chemicals from renewable, bio-based feedstocks instead of petroleum-based sources. pku.edu.cn For instance, novel bio-based surfactants have been created by synthesizing sulfonate esters from starting materials like oleic acid and furoic acid, which are derived from natural sources. pku.edu.cnacs.org This approach not only reduces reliance on fossil fuels but can also lead to products with enhanced biodegradability.

| Synthesis Parameter | Traditional Method | Green Chemistry Approach | Environmental Benefit |

|---|---|---|---|

| Catalyst | Homogeneous liquid acids (e.g., H2SO4) | Heterogeneous solid acids (e.g., Sulfonic acid-functionalized silica). uaeu.ac.aesemanticscholar.org | Easy separation, reusability, reduced corrosive waste. |

| Energy Source | Conventional heating (reflux) | Ultrasound irradiation. researchgate.netscribd.com | Shorter reaction times, lower energy consumption, milder conditions. |

| Solvents | Potentially hazardous organic solvents | Greener solvents (e.g., ethanol) or solvent-free conditions. uaeu.ac.ae | Reduced volatile organic compound (VOC) emissions and toxicity. |

| Starting Materials | Petroleum-based feedstocks | Renewable bio-based feedstocks (e.g., fatty acids). pku.edu.cnacs.org | Reduced fossil fuel dependence, potential for enhanced biodegradability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.